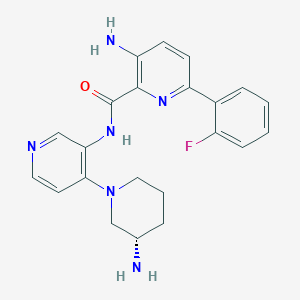![molecular formula C15H23BN4O4S B13976710 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a pyrazole ring, an azetidine ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 5,5-dimethyl-1,3,2-dioxaborinane with an appropriate halogenated precursor under palladium-catalyzed cross-coupling conditions.
Pyrazole Ring Formation: The pyrazole ring can be constructed via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Final Coupling: The final step involves coupling the boronate ester, pyrazole, and azetidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester and pyrazole moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the azetidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include boronic acids or pyrazole N-oxides.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted azetidine or pyrazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The boronate ester moiety makes this compound a potential candidate for use in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The unique combination of functional groups may impart biological activity, making it a candidate for drug discovery and development.
Bioconjugation: The compound can be used to modify biomolecules for various applications, including imaging and targeted drug delivery.
Industry
Materials Science: The compound’s structural features may make it useful in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can form reversible covalent bonds with diols, which is useful in bioconjugation and enzyme inhibition.
類似化合物との比較
Similar Compounds
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile
- 4- (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diphenylaniline
Uniqueness
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile is unique due to its combination of a boronate ester, pyrazole, azetidine, and nitrile groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar functional groups.
特性
分子式 |
C15H23BN4O4S |
|---|---|
分子量 |
366.2 g/mol |
IUPAC名 |
2-[3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C15H23BN4O4S/c1-4-25(21,22)19-9-15(10-19,5-6-17)20-8-13(7-18-20)16-23-11-14(2,3)12-24-16/h7-8H,4-5,9-12H2,1-3H3 |
InChIキー |
JGKQNQCDHLEPEC-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CN(N=C2)C3(CN(C3)S(=O)(=O)CC)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)



![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)


